5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Lipophilicity Drug-likeness ADME prediction

5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1701990-49-9) is a partially saturated, nitrogen-bridgehead fused heterocycle belonging to the hexahydroimidazo[1,2-a]pyrimidine family. With a molecular formula of C₉H₁₇N₃ and a molecular weight of 167.25 g·mol⁻¹, it features a single isopropyl substituent at the 5-position.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13305199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCC(C)C1CCN=C2N1CCN2
InChIInChI=1S/C9H17N3/c1-7(2)8-3-4-10-9-11-5-6-12(8)9/h7-8H,3-6H2,1-2H3,(H,10,11)
InChIKeyGNPSMQIDBHHVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: Core Physicochemical and Structural Profile for Scientific Procurement


5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1701990-49-9) is a partially saturated, nitrogen-bridgehead fused heterocycle belonging to the hexahydroimidazo[1,2-a]pyrimidine family. With a molecular formula of C₉H₁₇N₃ and a molecular weight of 167.25 g·mol⁻¹, it features a single isopropyl substituent at the 5-position . The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its purine-mimetic character, enabling interactions with a diverse range of biological targets including kinases, viral hemagglutinin, and fungal cytochrome P450 enzymes [1]. This compound is commercially available at 95% purity and is supplied exclusively for research purposes .

Why 5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cannot Be Casually Substituted: The Quantified Physicochemical Divergence Within the Hexahydroimidazo[1,2-a]pyrimidine Series


Within the hexahydroimidazo[1,2-a]pyrimidine class, even single-atom changes at the 5-position produce substantial shifts in lipophilicity (ΔLogP up to 1.35 units), molecular weight (ΔMW up to 62 g·mol⁻¹), and conformational degrees of freedom (rotatable bond count) . The imidazo[1,2-a]pyrimidine scaffold has been shown in multiple independent studies to exhibit pronounced structure-activity relationships (SAR), where subtle variations in the substitution pattern alter target engagement profiles against kinases, viral entry proteins, and fungal enzymes [1]. Consequently, treating 5-isopropyl as a generic, interchangeable member of this series without accounting for its specific physicochemical signature risks invalidating comparative structure-activity analyses, confounding library design, and compromising the reproducibility of fragment elaboration campaigns [1].

Quantitative Comparative Evidence for 5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vs. Closest Analogs


Lipophilicity: Intermediate LogP of 0.68 Positioned Between Excessively Polar Methyl and Excessively Lipophilic Phenyl Analogs

The 5-isopropyl substituted target compound exhibits a computed LogP of 0.6759, which is 0.636 units higher than the 5-methyl analog (LogP 0.0398) and 0.7167 units lower than the 5-phenyl analog (LogP 1.3926), placing it in an intermediate lipophilicity range often associated with balanced aqueous solubility and passive membrane permeability . The 2,5,7-trimethyl isomeric analog (identical molecular formula C₉H₁₇N₃; LogP 0.8168) is 0.1409 units more lipophilic, attributable to the additive effect of three methyl groups versus a single branched isopropyl group . This moderate LogP value avoids the excessive hydrophilicity that can limit membrane transit (5-methyl) and the excessive hydrophobicity that can promote non-specific protein binding and poor solubility (5-phenyl).

Lipophilicity Drug-likeness ADME prediction

Conformational Flexibility: One Rotatable Bond Conferred by Isopropyl vs. Zero Rotatable Bonds in Methyl and Trimethyl Analogs

The target compound possesses one rotatable bond (the C–C bond connecting the isopropyl group to the scaffold), whereas the 5-methyl and 2,5,7-trimethyl analogs each have zero rotatable bonds . This single additional degree of conformational freedom can modulate the entropic penalty upon protein binding: a fully rigid scaffold (0 rotatable bonds) may fail to adapt to suboptimal binding pocket geometries, while excessive rotatable bonds increase the entropic cost of binding. In class-level SAR studies of imidazo[1,2-a]pyrimidine influenza inhibitors, substituent flexibility at the periphery of the scaffold was found to significantly affect antiviral potency by altering the fit within the hemagglutinin binding cavity [1]. The isopropyl group thus offers a controlled increase in flexibility compared to the fully constrained methyl-substituted analogs.

Conformational entropy Ligand binding Scaffold diversity

Molecular Weight and Ligand Efficiency: Intermediate MW of 167.25 g·mol⁻¹ Balances Target Engagement Potential Against Physicochemical Burden

The target compound has a molecular weight of 167.25 g·mol⁻¹, which is 28.05 g·mol⁻¹ heavier than the 5-methyl analog (139.20 g·mol⁻¹) and 34.02 g·mol⁻¹ lighter than the 5-phenyl analog (201.27 g·mol⁻¹) . In fragment-based drug discovery, the 'rule of three' (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is a widely accepted guideline for fragment selection [1]. All four analogs satisfy these criteria, but the target compound's intermediate MW places it closer to the sweet spot where sufficient functional complexity for target engagement coexists with favorable ligand efficiency metrics. The isomeric 2,5,7-trimethyl analog has identical MW (167.25 g·mol⁻¹) yet differs in shape and electrostatic distribution due to its distributed methylation pattern versus the single, bulkier isopropyl substituent, providing a shape-differentiated isomeric control for SAR studies.

Ligand efficiency Fragment-based drug design Lead-likeness

Isomeric Differentiation from 2,5,7-Trimethyl Analog: Same Molecular Formula, Distinct Substitution Architecture and LogP

The target compound and 2,5,7-trimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine share the identical molecular formula (C₉H₁₇N₃) and molecular weight (167.25 g·mol⁻¹) but differ in their substitution architecture: a single isopropyl group at position 5 versus three methyl groups at positions 2, 5, and 7 . This architectural divergence produces a measurable LogP difference of 0.1409 units (0.6759 vs. 0.8168) and a difference of one rotatable bond (1 vs. 0) . Furthermore, the isopropyl-substituted scaffold presents a different three-dimensional shape and electrostatic potential surface compared to the tri-methyl isomer, as the branched isopropyl group projects a bulkier hydrophobic volume from a single vector rather than distributing lipophilicity across three positions. In the context of medicinal chemistry, such isomeric pairs are valuable for probing whether biological activity depends on the spatial distribution of hydrophobic bulk (dispersed vs. concentrated) rather than on global properties like LogP alone [1].

Isomerism Chemical diversity Scaffold hopping

Conserved TPSA of 27.63 Ų Across All Analogs: Differentiating Permeability Solely Through Lipophilicity Modulation

All four compared hexahydroimidazo[1,2-a]pyrimidine analogs (5-methyl, 5-isopropyl, 2,5,7-trimethyl, and 5-phenyl) share an identical topological polar surface area (TPSA) of 27.63 Ų and identical hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) [1]. This TPSA value falls well below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier penetration and below 140 Ų for good oral absorption [2]. Because TPSA is invariant across this series, any differences in membrane permeability, tissue distribution, or non-specific binding must be attributed primarily to the lipophilicity differences driven by the 5-position substituent. This makes the 5-isopropyl compound a uniquely controlled probe: its intermediate LogP of 0.6759 modulates permeability without altering hydrogen-bonding capacity, enabling cleaner interpretation of lipophilicity-driven SAR compared to analogs that introduce additional heteroatoms or polar functionality.

Polar surface area Membrane permeability CNS drug design

Optimal Scientific and Industrial Application Scenarios for 5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


Fragment-Based Drug Discovery: A Rule-of-Three-Compliant Fragment with Intermediate Lipophilicity and Controlled Flexibility

The compound satisfies all 'rule of three' criteria for fragment selection (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its intermediate LogP (0.6759) and single rotatable bond differentiate it from the excessively polar 5-methyl fragment (LogP 0.0398) and the more lipophilic 5-phenyl fragment (LogP 1.3926), positioning it as a versatile core for fragment growing, linking, or merging campaigns where balanced physicochemical properties are desired . The invariant TPSA of 27.63 Ų across the series ensures that any potency gains from substituent addition can be deconvoluted into lipophilicity-driven versus polar interaction-driven contributions .

Isomeric Selectivity Profiling: Using the 5-Isopropyl/2,5,7-Trimethyl Isomer Pair to Map Hydrophobic Topology Requirements

The isomeric relationship between 5-isopropyl (CAS 1701990-49-9) and 2,5,7-trimethyl (CAS 1695973-05-7) hexahydroimidazo[1,2-a]pyrimidines—identical molecular formula (C₉H₁₇N₃) and MW (167.25 g·mol⁻¹) but distinct LogP (0.6759 vs. 0.8168), rotatable bond count (1 vs. 0), and substitution topology—provides a powerful paired set for probing whether biological target engagement depends on concentrated hydrophobic bulk (single isopropyl vector) versus dispersed hydrophobic contacts (three methyl groups) . Such isomer pairs are increasingly used in modern medicinal chemistry to differentiate shape-based pharmacophore requirements from simple lipophilicity-driven binding [2].

CNS Drug Discovery: A Low-TPSA Scaffold with CNS MPO-Favorable Physicochemical Parameters

With a TPSA of 27.63 Ų (well below the 60–70 Ų threshold for passive BBB penetration) and a LogP of 0.6759 (within the optimal CNS MPO range when TPSA is considered), the 5-isopropyl analog presents a more favorable CNS multiparameter optimization profile than the 5-methyl (LogP too low; may limit passive permeability) or 5-phenyl (LogP too high; may promote P-glycoprotein efflux and plasma protein binding) analogs [3]. The single H-bond donor and three H-bond acceptors also keep the compound within CNS drug-like chemical space, making it a rational choice for neuroscience-targeted library design [3].

Antiviral and Anti-Infective Scaffold Elaboration: Building on the Privileged Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine scaffold has demonstrated nanomolar activity against group 2 influenza A viruses by targeting hemagglutinin-mediated viral entry, and multiple derivatives have shown antifungal activity against Candida species with MIC₅₀ values competitive with fluconazole and ketoconazole [4][5]. The 5-isopropyl hexahydro variant, with its intermediate lipophilicity, serves as a suitable starting point for structure-based optimization of anti-infective agents, where modulating LogP through substituent choice at the 5-position directly impacts cellular permeability and target engagement without altering the hydrogen-bonding pharmacophore [4].

Quote Request

Request a Quote for 5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.